1-(Benzyloxy)cyclopropane-1-carboxylic acid

Descripción

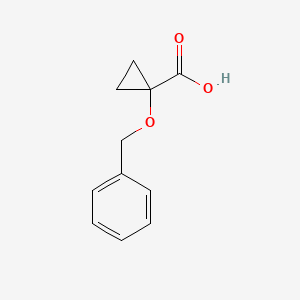

1-(Benzyloxy)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a benzyloxy (–OCH₂C₆H₅) group directly attached to the cyclopropane ring and a carboxylic acid (–COOH) group at the adjacent position. This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and materials science due to the unique reactivity of the cyclopropane ring and the protective nature of the benzyloxy group. Its structural rigidity and stereoelectronic properties make it valuable for designing conformationally constrained molecules .

Propiedades

IUPAC Name |

1-phenylmethoxycyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-10(13)11(6-7-11)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUWSHSEDSWQDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865798-44-3 | |

| Record name | 1-(benzyloxy)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

The synthesis of 1-(Benzyloxy)cyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane carboxylic acid with benzyl alcohol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the benzyloxy group . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

1-(Benzyloxy)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the benzyloxy group to a carboxyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-(Benzyloxy)cyclopropane-1-carboxylic acid and its derivatives have applications in pharmaceuticals, biochemistry, and organic synthesis. The compound is used as an intermediate in the synthesis of peptide-based drugs and analogs. Its structure allows it to mimic natural amino acids, making it useful in drug design and development.

Applications in Scientific Research

This compound is a cyclopropane derivative that contains both benzyloxy and carboxylic acid groups. Its applications include:

- Pharmaceuticals It serves as an intermediate in the synthesis of peptide-based drugs and analogs.

- Biochemistry It is used in studies involving peptide hormones and neurotransmitters.

- Organic synthesis It serves as a versatile intermediate in synthetic pathways.

Biological Activities

Interaction studies have shown that 1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid can interact with various biological molecules, including enzymes and receptors. These interactions are crucial for understanding its mechanism of action when used as a pharmaceutical agent. Investigations into its binding affinity and specificity help elucidate its therapeutic potential.

Analogs

Several compounds share structural similarities with 1-{(Benzyloxy)carbonylamino}cyclopropane-1-carboxylic acid. The unique combination of a benzyloxy group and a carboxylic acid makes this compound particularly interesting for synthetic applications compared to its analogs.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Cyclopropane derivative | Contains both benzyloxy and carboxylic acid groups |

| 1-[2-(Benzyloxy)ethyl]cyclopropane-1-carboxylic acid | Ethyl-substituted cyclopropane | Ethyl group adds steric bulk compared to the parent compound |

| (1S,2R)-2-[ (benzyloxy)carbonyl]cyclopropane-1-carboxylic acid | Chiral cyclopropane derivative | Chiral center introduces stereochemical diversity |

Mecanismo De Acción

The mechanism of action of 1-(Benzyloxy)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in various chemical reactions, influencing the compound’s overall reactivity and interaction with biological molecules .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

Physicochemical Properties

- Acidity : The carboxylic acid group’s pKa varies with substituents. For example:

- Thermal Stability: Benzyloxy and Boc-protected derivatives are stable up to 150°C, whereas allyl and cyano analogues may undergo ring-opening above 100°C .

Key Research Findings

- Enzymatic Interactions : ACC oxidase (ACO) requires Fe²⁺ and ascorbate to convert ACC to ethylene, a process inhibited by fluorinated ACC analogues .

- Synthetic Accessibility : Benzyloxy and Boc-protected derivatives are synthesized in high yields (>80%) via scalable methods, while hydroxy derivatives often require harsh conditions (e.g., strong acids) .

- Toxicity : Fluorinated cyclopropanes show higher cytotoxicity (IC₅₀ ~10 µM in mammalian cells) compared to benzyloxy derivatives (IC₅₀ >100 µM) .

Actividad Biológica

1-(Benzyloxy)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by the presence of a benzyloxy group and a carboxylic acid functional group. This compound, with the molecular formula C_{11}H_{12}O_3 and a molecular weight of 192.21 g/mol, has garnered interest for its potential biological activities, particularly in the fields of organic synthesis and pharmaceutical research.

The structure of this compound allows it to engage in various chemical reactions, making it a versatile intermediate in synthetic pathways. Its unique combination of functional groups suggests potential biological activities similar to those observed in other cyclopropane derivatives.

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, related compounds have shown promising effects. Cyclopropane carboxylic acids are often studied for their anti-inflammatory properties and their roles in metabolic modulation. The following sections summarize relevant findings and potential applications.

Antioxidant and Anticancer Properties

Recent studies on structurally similar compounds indicate that cyclopropane derivatives may exhibit antioxidant and anticancer activities. For instance, certain cyclopropyl compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could have similar properties:

| Compound Name | Activity | Cell Line Tested | IC50 (μM) |

|---|---|---|---|

| Carvone | Anticancer | KMS-5 (myeloma) | 20 |

| Citral | Cytotoxic | NSCLC | Not specified |

| Halomon | Cytotoxic | U251 (brain cancer) | 1.25 |

The mechanism by which compounds similar to this compound exert their biological effects often involves interactions with cellular pathways that regulate apoptosis and oxidative stress. For example, the inhibition of DNA methyltransferases has been noted as a significant pathway for anticancer activity, leading to the reactivation of tumor suppressor genes.

Case Studies

Case Study 1: Anticancer Activity

In vitro studies have shown that certain cyclopropane derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways such as MAPK. For instance, carvone was shown to inhibit p38 MAPK signaling, which is critical for cell survival in cancerous cells.

Case Study 2: Antioxidant Effects

Compounds related to this compound have been evaluated for their antioxidant properties. These studies typically involve assessing radical scavenging activity and the ability to reduce oxidative stress markers in cellular models.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-(Benzyloxy)cyclopropane-1-carboxylic acid?

- Methodology : Cyclopropanation via homoconjugate addition or transition-metal-catalyzed reactions is commonly employed. For example, cyclopropane-1,1-dicarboxylate derivatives can react with nucleophiles (e.g., benzyloxy groups) under basic conditions to form substituted cyclopropanes. Reaction optimization should include monitoring pH (e.g., pH 1 for cyclization) and using reagents like hydrochloric acid to stabilize intermediates .

- Key Considerations : Steric and electronic effects of the benzyloxy group may require tailored solvents (e.g., DMF or THF) and temperature control (e.g., rt to 80°C) to avoid side reactions.

Q. Which analytical methods are suitable for quantifying this compound in plant tissues?

- Methodology : Reverse-phase HPLC coupled with electrospray tandem mass spectrometry (HPLC-ESI-MS/MS) is recommended. This method, adapted from cyclopropane-1,1-dicarboxylic acid quantification in Lycopersicum esculentum, achieves high sensitivity (detection limits <1 ng/mL) and specificity for carboxylic acid derivatives. Sample preparation should include acid hydrolysis to release bound forms .

- Validation Parameters : Include linearity (R² >0.99), recovery rates (85–110%), and inter-day precision (CV <10%).

Q. What safety protocols are essential when handling this compound?

- Guidelines : Based on structurally similar cyclopropane carboxylic acids:

- Use N95 masks, gloves, and eye protection to avoid inhalation or skin contact (acute toxicity class 4) .

- Store in ventilated areas away from oxidizers. In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How does the benzyloxy substituent affect the compound’s stability under varying pH conditions?

- Mechanistic Insight : Cyclopropane rings are prone to acid-catalyzed ring-opening. The benzyloxy group may stabilize the intermediate via resonance, delaying decomposition. Studies on 1-amino-2,2-difluorocyclopropane-1-carboxylic acid suggest that pH 2–7 minimizes degradation, while alkaline conditions accelerate it. Monitor stability using NMR or LC-MS over 24–72 hours .

- Experimental Design : Conduct accelerated stability tests at 40°C and 75% RH, comparing half-lives in buffers (pH 3–9).

Q. Can this compound act as an inhibitor of ethylene biosynthesis enzymes (e.g., ACC oxidase)?

- Hypothesis : Structural analogs like 1-aminocyclopropane-1-carboxylic acid (ACC) are substrates for ACC oxidase in ethylene production. The benzyloxy group may competitively inhibit enzyme activity by blocking the active site.

- Methodology : Use in vitro assays with recombinant ACC oxidase and measure ethylene production via gas chromatography. Compare inhibition constants (Kᵢ) with ACC controls .

Q. What role does the cyclopropane ring play in modulating bioactivity for drug discovery?

- Synthetic Utility : Cyclopropane’s ring strain enhances binding affinity to enzymes. For example, 1-cyano-1-cyclopropanecarboxylic acid derivatives are precursors for amidine-based nanomolar inhibitors (e.g., sphingosine kinase1 inhibitors). Functionalize the benzyloxy group via Pd-catalyzed cross-coupling to explore structure-activity relationships .

- Case Study : Replace the benzyloxy group with bioisosteres (e.g., tetrazol-1-yl) to assess solubility and target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.